7-(3-Bromo-4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(3-Bromo-4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a methyl group on the phenyl ring, along with the triazolo[1,5-a]pyrimidine core, makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromo-4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides.
Bromination and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3-Bromo-4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the triazolo[1,5-a]pyrimidine core .
Scientific Research Applications
7-(3-Bromo-4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Studies: It serves as a tool compound in studying biological pathways and mechanisms, particularly those involving RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: The compound finds applications in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 7-(3-Bromo-4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
7-(3-Bromo-4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring and its ability to target multiple biological pathways. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11BrN4O2 |
---|---|
Molecular Weight |
335.16 g/mol |
IUPAC Name |
7-(3-bromo-4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H11BrN4O2/c1-7-2-3-8(4-9(7)14)11-5-10(12(19)20)17-13-15-6-16-18(11)13/h2-6,11H,1H3,(H,19,20)(H,15,16,17) |
InChI Key |
UGTVBEBBMKDYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O)Br |
Origin of Product |
United States |
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